Cyclo(-RGDfC)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(-RGDfC)acetate is a cyclic peptide compound that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is composed of a sequence of amino acids, including arginine ®, glycine (G), aspartic acid (D), and cysteine ©, forming a cyclic structure with an acetate group. The cyclic nature of this compound imparts stability and specificity, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-RGDfC)acetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The cyclic structure is achieved through cyclization, often facilitated by the formation of a disulfide bond between the cysteine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-RGDfC)acetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cyclic structure can be oxidized, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond results in the formation of free thiol groups.
Substitution: The acetate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the acetate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol-containing peptides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclo(-RGDfC)acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in cell adhesion and signaling due to its ability to bind integrins.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for targeting specific cells or tissues.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Cyclo(-RGDfC)acetate involves its interaction with integrin receptors on the cell surface. The arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, facilitating cell adhesion and signaling pathways. This interaction can influence various cellular processes, including migration, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Cyclo(-RGDfK)acetate: Similar cyclic peptide with lysine (K) instead of cysteine ©.
Cyclo(-RGDfV)acetate: Contains valine (V) instead of cysteine ©.
Uniqueness
Cyclo(-RGDfC)acetate is unique due to the presence of cysteine, which allows for the formation of a disulfide bond, enhancing the stability and specificity of the cyclic structure. This feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C26H38N8O9S |
---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
acetic acid;2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C24H34N8O7S.C2H4O2/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14;1-2(3)4/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27);1H3,(H,3,4)/t14-,15+,16-,17-;/m0./s1 |
InChI Key |
AQOWSAYUUGLIER-ZSXFUQLHSA-N |
Isomeric SMILES |
CC(=O)O.C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
CC(=O)O.C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.